
3-羟基-3',4',5,7-四甲氧基黄酮
描述
槲皮素 5,7,3’,4’-四甲醚,也称为 Retusin,是一种天然存在的黄酮类衍生物。它是一种四甲氧基黄酮,这意味着它有四个甲氧基基团连接到其黄酮骨架上。 这种化合物存在于多种植物中,并因其潜在的生物活性而受到研究,包括抗病毒和抗炎特性 .
科学研究应用
槲皮素 5,7,3’,4’-四甲醚具有广泛的科学研究应用:
化学: 它用作有机合成的试剂以及分析化学中的标准品。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗氧化、抗病毒和抗炎作用。
医学: 正在进行的研究探索其在治疗各种疾病(如癌症和病毒感染)中的潜在治疗应用。
工业: 由于其生物活性,它被用于开发药物、保健品和化妆品 .
作用机制
槲皮素 5,7,3’,4’-四甲醚的作用机制涉及它与各种分子靶标和途径的相互作用:
抗氧化活性: 该化合物通过清除自由基和减少氧化应激而发挥抗氧化作用。
酶抑制: 它抑制醌还原酶 2 等酶,该酶在有毒喹啉的代谢中起作用。
生化分析
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing various biochemical reactions .
Cellular Effects
Averionol has been reported to have high inhibitory effects on the proliferation of CNE cells . It induces apoptosis in these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
Flavonoids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
槲皮素 5,7,3’,4’-四甲醚可以通过槲皮素的甲基化合成。该过程涉及在碱(如碳酸钾)存在下,在回流条件下使槲皮素与碘甲烷反应。 该反应导致羟基被甲氧基取代,形成四甲醚衍生物 .
工业生产方法
槲皮素 5,7,3’,4’-四甲醚的工业生产通常遵循与实验室合成相同的合成路线,但规模更大。 该过程涉及使用更大的反应器和更有效的纯化技术,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型
槲皮素 5,7,3’,4’-四甲醚会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌和其他氧化产物。
还原: 还原反应可以将该化合物转化为其相应的二氢衍生物。
取代: 在适当条件下,甲氧基可以被其他官能团取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
相似化合物的比较
类似化合物
槲皮素: 槲皮素 5,7,3’,4’-四甲醚的母体化合物,以其抗氧化和抗炎特性而闻名。
山奈酚: 另一种具有类似生物活性但结构特征不同的黄酮类化合物。
独特性
槲皮素 5,7,3’,4’-四甲醚因其特定的甲基化模式而具有独特性,与母体化合物槲皮素相比,其稳定性和生物利用度更高。 这种结构修饰也会影响其与分子靶标的相互作用,从而导致不同的生物活性 .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244-78-6 | |
| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERIONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?
A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize 3-hydroxy-3',4',5,7-tetramethoxyflavone. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




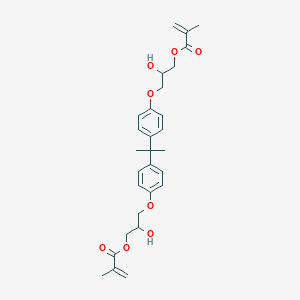


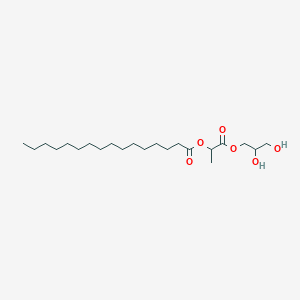
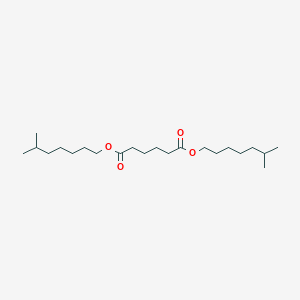


![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
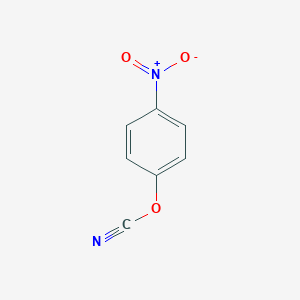

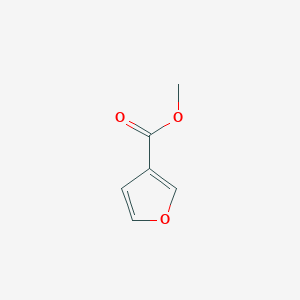
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
